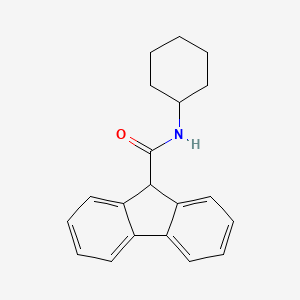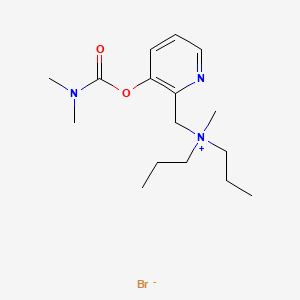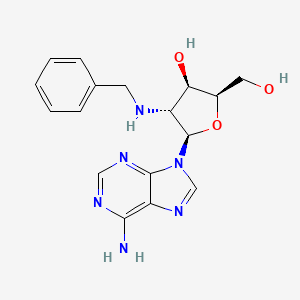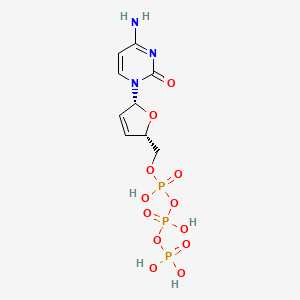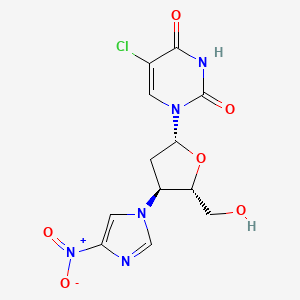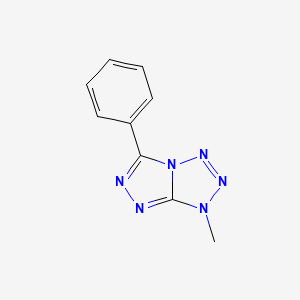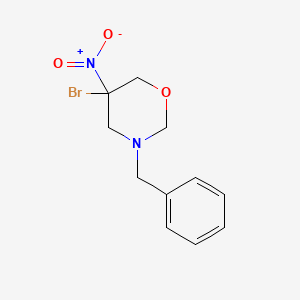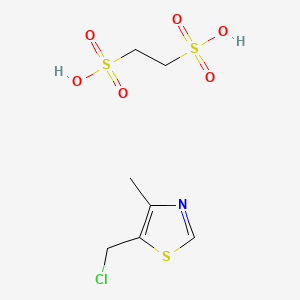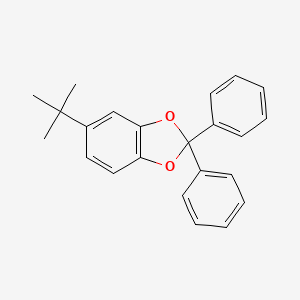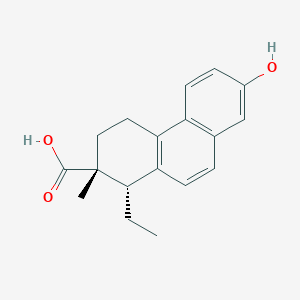
Bisdehydrodoisynolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisdehydrodoisynolic acid is a synthetic, nonsteroidal estrogen related to doisynolic acid. It is known for its potent estrogenic activity and has been characterized as a selective estrogen receptor modulator (SERM). This compound was discovered in 1947 as a degradation product of the reaction of equilenin or dihydroequilenin with potassium hydroxide .
準備方法
Bisdehydrodoisynolic acid can be synthesized through various methods. One notable method involves the Stobbe condensation with 6-methoxy-2-propionylnaphthalene . The reaction conditions typically include the use of potassium hydroxide as a base. The compound can also be synthesized through the degradation of equilenin or dihydroequilenin
化学反応の分析
Bisdehydrodoisynolic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide and other bases. The major products formed from these reactions are various derivatives of this compound, such as its methyl ether, doisynoestrol .
科学的研究の応用
Bisdehydrodoisynolic acid has been extensively studied for its scientific research applications. It has shown significant potential as a selective estrogen receptor modulator, making it useful in the study of estrogenic activity and related biological processes . The compound has been investigated for its effects on metabolic disorders, including obesity and diabetes . Additionally, it has shown promise in the treatment of cardiovascular diseases and prostate cancer .
作用機序
The mechanism of action of bisdehydrodoisynolic acid involves its interaction with estrogen receptors. Despite its low binding affinity, the compound exhibits high estrogenic potency in vivo due to its transformation into metabolites with greater estrogenic activity . The carboxylic acid group of this compound may be modified in vivo to an ester or amide, which enhances its binding affinity to estrogen receptors . This interaction leads to the activation of estrogen receptor-mediated pathways, resulting in its biological effects.
類似化合物との比較
Bisdehydrodoisynolic acid is similar to other compounds such as doisynolic acid, equilenin, and estrone. These compounds are all related to estrogenic activity and share structural similarities. this compound stands out due to its high estrogenic potency and selective estrogen receptor modulator activity . Other similar compounds include diethylstilbestrol, allenolic acid, carbestrol, fenestrel, methallenestril, and triphenylethylene .
特性
CAS番号 |
17659-88-0 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC名 |
(1S,2R)-1-ethyl-7-hydroxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C18H20O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h4-7,10,16,19H,3,8-9H2,1-2H3,(H,20,21)/t16-,18+/m0/s1 |
InChIキー |
HMYBVYBHZVQZNH-FUHWJXTLSA-N |
異性体SMILES |
CC[C@H]1C2=C(CC[C@@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |
正規SMILES |
CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)


